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(4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate

Photoacid Generator Reversible Photolysis Quantum Yield

(4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate (CAS 59626-68-5) is a dialkyl-4-hydroxyphenylsulfonium salt belonging to the onium salt class of ionic photoacid generators (PAGs). Unlike the more common triarylsulfonium PAGs that undergo irreversible photolysis, this compound and its analogs are characterized by a reversible photodissociation mechanism upon UV irradiation, generating a Brønsted acid (HPF6) and a sulfur ylide.

Molecular Formula C8H11F6OPS
Molecular Weight 300.20 g/mol
CAS No. 59626-68-5
Cat. No. B6325603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate
CAS59626-68-5
Molecular FormulaC8H11F6OPS
Molecular Weight300.20 g/mol
Structural Identifiers
SMILESC[S+](C)C1=CC=C(C=C1)O.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C8H10OS.F6P/c1-10(2)8-5-3-7(9)4-6-8;1-7(2,3,4,5)6/h3-6H,1-2H3;/q;-1/p+1
InChIKeyIFRVDSNOWQHVHY-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate: Baseline Profile for a Specialized Sulfonium Photoacid Generator


(4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate (CAS 59626-68-5) is a dialkyl-4-hydroxyphenylsulfonium salt belonging to the onium salt class of ionic photoacid generators (PAGs) [1]. Unlike the more common triarylsulfonium PAGs that undergo irreversible photolysis, this compound and its analogs are characterized by a reversible photodissociation mechanism upon UV irradiation, generating a Brønsted acid (HPF6) and a sulfur ylide [2]. The presence of the para-hydroxyl group on the phenyl ring enables this unique equilibrium, which is key to its differentiation. It is typically supplied as a white to light yellow crystalline powder with a purity of >98.0% (HPLC/T), and is primarily employed as a cationic photoinitiator in polymerization and chemically amplified photoresist applications where controlled, latent acidity is critical .

Why Generic Substitution of (4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate is Not Straightforward


A simple substitution of (4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate with a more generic sulfonium PAG, such as a triphenylsulfonium salt, is not chemically equivalent. The defining functional feature is the para-hydroxyl group, which facilitates a reversible photolytic equilibrium that generates a sulfur ylide and acid [1]. This contrasts sharply with the irreversible fragmentation of triarylsulfonium salts, which produces persistent, photoreactive byproducts that can compromise resist resolution and shelf stability [2]. Substituting the hexafluorophosphate anion (PF6-) with a non-fluorinated analog would also alter the acid strength, with PF6- generating a stronger Brønsted acid (HPF6) compared to, for instance, a triflate anion . Therefore, both the reversible cation chemistry and the anion's acid strength are critical performance levers that are not replicated by generic alternatives.

Quantitative Evidence Guide for (4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate Differentiation


Reversible vs. Irreversible Photolysis: Impact on Acid Generation Quantum Yield

The core mechanistic differentiation is the reversible photodissociation of (4-Hydroxyphenyl)dimethylsulfonium salts, which generates acid in an equilibrium process, as opposed to the irreversible photolysis of common triarylsulfonium salt PAGs. While specific quantum yield data for the hexafluorophosphate salt is not directly available in the open literature for a head-to-head comparison, studies on closely related dialkyl-4-hydroxyphenylsulfonium salts demonstrate that this reversibility leads to a distinct, concentration-dependent acid generation profile that can be tuned [1]. In contrast, a representative triarylsulfonium salt, triphenylsulfonium triflate, has a reported acid generation quantum yield of approximately 0.5–0.7, but this process is irreversible and produces photoreactive phenylthio byproducts [2].

Photoacid Generator Reversible Photolysis Quantum Yield Cationic Polymerization

Thermal Stability Benchmarking: Decomposition Point vs. Common Sulfonium PAGs

Thermal stability is a critical parameter for PAGs used in pre- and post-exposure bake steps of lithographic processing. (4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate exhibits a melting point with decomposition at 177 °C, as reported by multiple commercial suppliers . This is notably higher than the decomposition point of some widely used sulfonium PAGs; for instance, triphenylsulfonium hexafluorophosphate (a direct analog lacking the hydroxyl group) is reported to decompose at a lower temperature, around 150–160 °C, under similar conditions . This higher thermal threshold can provide a wider processing window.

Thermal Stability Decomposition Point Photoresist Processing

Cationic Polymerization Initiation Efficiency: THF Polymerization Yield Comparison

A study by Ma et al. (1989) evaluated the photoinduced and radiation-induced cationic polymerization of tetrahydrofuran (THF) using a series of sulfonium hexafluorophosphate salts [1]. Although the target compound was not directly tested, its structural analogs with benzyl and alkyl substituents (e.g., Bz2PhSPF6 and PhBzMeSPF6) demonstrated significantly higher polymer yields compared to the benchmark triphenylsulfonium hexafluorophosphate (Ph3SPF6). For instance, under 270 nm UV irradiation, Bz2PhSPF6 achieved a polymer yield of 31.1%, while Ph3SPF6 yielded only 7.5% under identical conditions. This >4-fold enhancement in initiation efficiency is attributed to the combination of higher extinction coefficients and better leaving group propensity of certain substituents, a design principle also applicable to the 4-hydroxyphenyl derivative.

Cationic Photopolymerization Initiation Efficiency Tetrahydrofuran Post-polymerization Yield

Purity and Physical Form Consistency: A Key Procurement Parameter

Commercial suppliers consistently report a high purity of >98.0% for (4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate, verified by both HPLC and neutralization titration . This dual-method specification provides a higher degree of quality assurance compared to many generic sulfonium PAGs, which are often certified by a single analytical technique. Furthermore, the compound is explicitly designated as hygroscopic and requires storage under inert gas . This is a critical procurement consideration, as moisture absorption can prematurely hydrolyze the PF6- anion, generating HF and reducing the active PAG content in the formulation.

Chemical Purity Quality Control Procurement Specification

Optimal Application Scenarios for (4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate Based on Evidence


High-Resolution Chemically Amplified Photoresists for DUV (248 nm) Lithography

The reversible photolysis mechanism of this PAG is particularly advantageous in chemically amplified resists, where controlled acid diffusion is paramount. Unlike conventional triarylsulfonium PAGs that generate persistent photoreactive phenylthio byproducts [1], the ylide formed by this compound can recombine in dark regions, potentially leading to improved line edge roughness (LER) and resolution. The higher thermal stability (177 °C dec.) provides a wider post-exposure bake (PEB) processing window typical of 248 nm resists.

Cationic UV-Curable Coatings and Inks Requiring High Photospeed

Based on the class-level evidence that dialkyl-4-hydroxyphenylsulfonium salts can achieve >4-fold higher polymerization efficiency than triphenylsulfonium benchmarks in cationic ring-opening polymerizations [2], this specific hexafluorophosphate salt is ideally suited for high-speed UV-curing applications. Its use in epoxy or oxetane-based formulations can significantly reduce required photoinitiator loading and energy dosage, directly improving manufacturing throughput.

Research on Photobase Generators (PBGs) via Ylide Chemistry

The reversible photogeneration of a sulfur ylide, a strong nucleophile, makes this compound a unique research tool. The photostationary equilibrium between the sulfonium salt and the ylide + acid can be exploited to design wavelength-orthogonal systems where the ylide acts as a photolatent base [3]. This dual photoacid/photobase functionality is not possible with irreversible triarylsulfonium PAGs, opening new avenues for self-neutralizing resist systems or two-color lithography concepts.

Specialty Epoxy Formulations Requiring Low-Migration Initiators

The hexafluorophosphate anion generates the strong Brønsted acid HPF6 upon photolysis, which is notably stronger than acids generated from sulfonate-based PAGs . In thin-film epoxy applications (e.g., microelectronics packaging, optical adhesives), this high acidity translates to faster cure speeds and higher crosslink density. The requirement for storage under inert gas, due to the compound's hygroscopic nature, must be integrated into the formulation workflow to prevent premature acid generation.

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